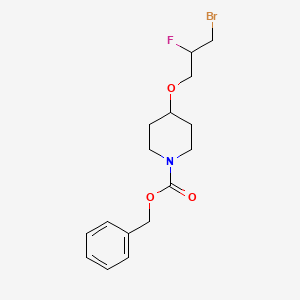
Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H21BrFNO3 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group, a bromo-fluoropropoxy side chain, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Introduction of the Bromo-Fluoropropoxy Group: This step involves the reaction of the piperidine derivative with 3-bromo-2-fluoropropanol under suitable conditions to form the bromo-fluoropropoxy side chain.
Esterification: The final step involves the esterification of the piperidine derivative with benzyl chloroformate to form the carboxylate ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the bromo-fluoropropoxy side chain.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis will yield the corresponding carboxylic acid and alcohol.
科学的研究の応用
Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
作用機序
The mechanism of action of Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bromo-fluoropropoxy side chain and the piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
Benzyl 4-bromopiperidine-1-carboxylate: Similar structure but lacks the fluoropropoxy group.
4-(3-Bromo-2-fluoropropoxy)piperidine: Similar structure but lacks the benzyl carboxylate group.
Benzyl 4-(2-fluoropropoxy)piperidine-1-carboxylate: Similar structure but lacks the bromo group.
Uniqueness
Benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate is unique due to the presence of both the bromo and fluoropropoxy groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C16H21BrFNO3 |
|---|---|
分子量 |
374.24 g/mol |
IUPAC名 |
benzyl 4-(3-bromo-2-fluoropropoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21BrFNO3/c17-10-14(18)12-21-15-6-8-19(9-7-15)16(20)22-11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 |
InChIキー |
PUFBNYOEBLUPII-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1OCC(CBr)F)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















